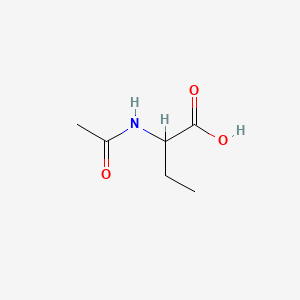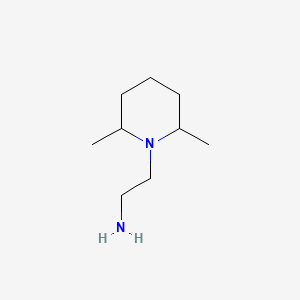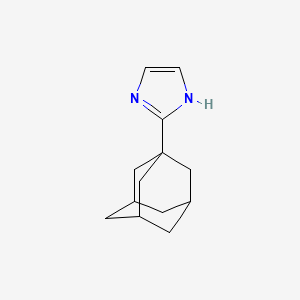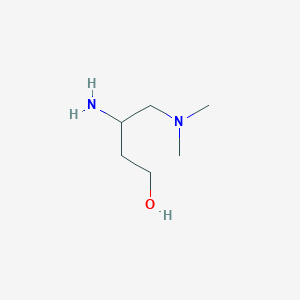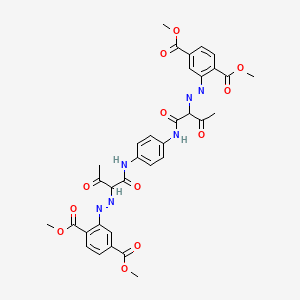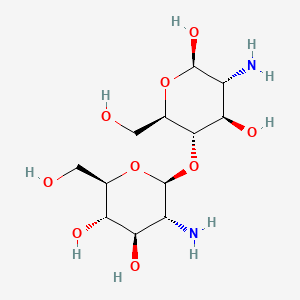
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Übersicht
Beschreibung
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a member of the chitobiose family and is structurally related to chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi .
Wirkmechanismus
Target of Action
Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine is a type of chitobioses . It is a key component in various biochemical reactions and has several functional parents, including N’-monoacetylchitobiose-6’-phosphate, N, N’-diacetylchitobiose, N-acetyl-β-D-glucosaminyl-(1→4)-D-glucosamine, and diacetylchitobiose-6’-phosphate . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in the formation of n-acetyl-beta-d-galactosaminyl-(1->4)-n-acetyl-beta-d-glucosaminyl derivatives . This reaction is catalyzed by the enzyme N-acetyl-beta-glucosaminyl-glycoprotein 4-beta-N-acetylgalactosaminyltransferase .
Biochemical Pathways
Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine is involved in several biochemical pathways. It is a precursor to various compounds, including N’-monoacetylchitobiose-6’-phosphate, N, N’-diacetylchitobiose, N-acetyl-β-D-glucosaminyl-(1→4)-D-glucosamine, and diacetylchitobiose-6’-phosphate . These compounds are involved in various biochemical pathways, contributing to the overall metabolic processes in the body.
Result of Action
The result of the action of Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine is the formation of N-acetyl-beta-D-galactosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl derivatives . These derivatives are involved in various biological processes, including the formation of glycohormones such as lutropin and thyrotropin .
Biochemische Analyse
Biochemical Properties
Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme 1,4-β-D-Glucosaminidase . The nature of these interactions involves the compound binding to the active site of the enzyme, facilitating the breakdown of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-D-Glucosaminyl-(1->4)-Beta-D-Glucosamine can change over time. The compound has been reported to have a high stability, with a shelf life of over 10 years under recommended storage conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin or chitosan. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes can cleave the beta-1,4-glycosidic bonds in chitin to produce beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .
Industrial Production Methods: Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the large-scale hydrolysis of chitin or chitosan using chitinase enzymes. The process is optimized to maximize yield and purity, often involving multiple steps of purification such as filtration, centrifugation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or periodate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Acetic anhydride; room temperature to mild heating.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: N-acetyl derivatives with acetylated amino groups.
Wissenschaftliche Forschungsanwendungen
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in the structure and function of chitin and chitosan in various organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of biodegradable materials and as a component in agricultural products.
Vergleich Mit ähnlichen Verbindungen
N-acetyl-beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: This compound has an acetyl group attached to the amino group, making it more resistant to enzymatic degradation.
Beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine: This compound has an alpha configuration at the second glucosamine unit, which can affect its biological activity and interactions.
Uniqueness: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a fundamental building block in the structure of chitin and chitosan. Its ability to undergo various chemical modifications and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-PMCTYKHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584131 | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77224-08-9, 148411-57-8 | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chitosan, 2-hydroxypropanoate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide](/img/structure/B3429700.png)

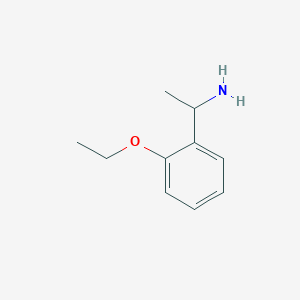

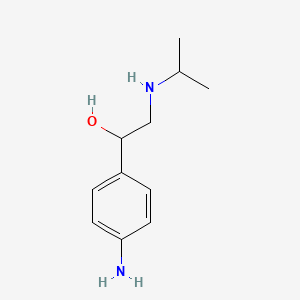
![[1,1'-Bi(cyclobutane)]-3-carboxylic acid](/img/structure/B3429736.png)
